Bis(4-methyl-2-pentyl) phthalate
Overview
Description
Synthesis Analysis
The synthesis of phthalate derivatives generally involves esterification reactions between phthalic anhydride and alcohols. While specific studies on bis(4-methyl-2-pentyl) phthalate are not directly available, similar compounds such as bis(2,4-diphenylbutyl) phthalate have been synthesized from related alcohols, indicating the versatility of phthalate synthesis methods Saido et al., 1984.
Molecular Structure Analysis
Phthalate molecules typically exhibit a phthalate core with two ester groups attached to it. The molecular structure can be analyzed using spectroscopic techniques such as NMR and IR spectroscopy, providing insights into the electronic structure and molecular vibrations. Studies on similar phthalate compounds offer a framework for understanding the structural aspects of bis(4-methyl-2-pentyl) phthalate Kimura et al., 2008.
Chemical Reactions and Properties
Phthalates undergo various chemical reactions, including hydrolysis, oxidation, and photodegradation, which can alter their chemical and physical properties. The reactivity of phthalates like bis(4-methyl-2-pentyl) phthalate can be influenced by the presence of ester groups, which may undergo reactions under environmental conditions or during metabolic processes in biological systems Gilsing et al., 2005.
Physical Properties Analysis
The physical properties of bis(4-methyl-2-pentyl) phthalate, such as melting point, boiling point, solubility, and vapor pressure, are critical for understanding its behavior in various applications and environments. These properties are determined by the molecular structure and can be studied using techniques like thermogravimetric analysis and differential scanning calorimetry Xiong et al., 2010.
Chemical Properties Analysis
The chemical properties of bis(4-methyl-2-pentyl) phthalate, including reactivity, stability, and degradation pathways, are influenced by its molecular structure. Understanding these properties is essential for assessing the environmental impact and health risks associated with phthalate exposure. Research on related phthalates provides insights into potential chemical behavior and interaction with biological systems Gilsing et al., 2002.
Scientific Research Applications
Plasticizer for Poly(vinyl chloride) (PVC)
Bis(2,4-diphenylbutyl) phthalate, a compound similar to Bis(4-methyl-2-pentyl) phthalate, has been used as a heat-resistant plasticizer for PVC. It exhibits a poorer flexibility effect compared to bis(2-ethylehexyl) phthalate but is well compatible with PVC (Saido et al., 1984).
Environmental and Health Impacts
Studies have linked phthalate exposure, including compounds like Bis(4-methyl-2-pentyl) phthalate, to changes in placental micro-RNA expression, DNA methylation, and genomic imprinting, which can have varying outcomes based on the fetal sex (Strakovsky & Schantz, 2018).
Analytical Methodologies
A variety of methodologies have been developed for analyzing phthalate esters in different samples, such as house dust, food packaging materials, and beverages. These methodologies are crucial for monitoring the presence and concentration of these compounds in the environment and consumer products. Notable methods include gas chromatography-mass spectrometry and dispersive solid-phase extraction (Kubwabo et al., 2013; Tao, 2010; González-Sálamo et al., 2018).
Effects on Reproductive Health
Research has indicated that certain phthalates, including Bis(4-methyl-2-pentyl) phthalate, may disrupt reproductive organ development and affect fertility, as observed in studies involving chicken embryos and mouse oocytes (Mentor et al., 2020; Lu et al., 2019).
Dietary Exposure and Human Health
Dietary exposure to phthalates, including Bis(4-methyl-2-pentyl) phthalate, has been studied extensively. These compounds are often found in food packaging materials and can leach into food, leading to human exposure. Studies have explored the health implications of this exposure, such as effects on blood pressure and endocrine disruption (Zhang et al., 2018; Rudel et al., 2011).
Safety and Hazards
Bis(4-methyl-2-pentyl) phthalate may damage fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood . In case of contact with skin or eyes, it is advised to rinse with water and get medical attention if irritation develops and persists .
Mechanism of Action
Target of Action
Bis(4-methyl-2-pentyl) phthalate (BMPP) is a type of phthalate ester (PAE), which are primarily used as plasticizers in various commercial and household products . The primary targets of BMPP are the plastic and rubber materials it is added to, with the aim of improving their flexibility and durability .
Mode of Action
BMPP, like other phthalates, works by softening the polymer chains in materials such as PVC (polyvinyl chloride), making them more flexible and durable . It achieves this by embedding itself between the polymer chains, increasing the distance between them and thereby reducing the intermolecular forces. This results in an increase in the material’s flexibility and durability .
Biochemical Pathways
It is known that phthalates in general can have endocrine-disrupting properties, meaning they can interfere with hormonal function and quantity
Pharmacokinetics
It is known that bmpp is a low-volatility liquid that is soluble in organic solvents such as alcohols, ethers, and ketones, and slightly soluble in water . It decomposes at high temperatures, releasing harmful gases . More research is needed to fully understand the pharmacokinetics of BMPP.
Result of Action
The primary result of BMPP’s action is the increased flexibility and durability of the materials it is added to . Due to its potential endocrine-disrupting properties, it may also have effects at the molecular and cellular level
properties
IUPAC Name |
bis(4-methylpentan-2-yl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFXUVUVOTXFND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015972 | |
Record name | Bis(4-methyl-2-pentyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methyl-2-pentyl) phthalate | |
CAS RN |
84-63-9 | |
Record name | Bis(4-Methyl-2-pentyl) phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-methyl-2-pentyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical methods are commonly used to detect and quantify Bis(4-methyl-2-pentyl) phthalate (BMPP) in various matrices?
A1: Several analytical techniques have been successfully employed for BMPP determination, with a focus on achieving high sensitivity and selectivity. Two prominent methods include:
- Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS): This method offers high sensitivity and selectivity for analyzing complex samples. It has been effectively used to determine BMPP levels in environmental samples like soil [] and food packaging materials [].
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This technique provides robust separation and detection capabilities, proving valuable for quantifying BMPP in food items like tilapia [] and milk [].
Q2: What are the typical concentration ranges of BMPP found in environmental and food samples?
A2: BMPP concentrations can vary significantly depending on the sample type and potential contamination sources.
- Soil: In a study of agricultural soils in China [], BMPP concentrations ranged from non-detectable levels to several hundred μg/kg.
- Food Packaging: BMPP was found in various food packaging materials [], with concentrations reaching up to hundreds of mg/L in some cases.
- Tilapia: Studies [] have detected BMPP residues in tilapia samples, highlighting the potential for bioaccumulation of this compound in aquatic organisms.
Q3: What are the main challenges in analyzing BMPP in complex matrices?
A3: The analysis of BMPP in complex matrices like food and environmental samples often presents challenges due to:
Q4: What sample preparation techniques are commonly used for BMPP analysis?
A4: Efficient sample preparation is crucial for accurate and reliable BMPP analysis. Two widely used techniques are:
- Solid-phase extraction (SPE): This method utilizes a solid phase to selectively retain analytes of interest while washing away interfering compounds. It has been successfully employed for BMPP extraction from tilapia [], milk [], and beverages [].
- Liquid-liquid extraction (LLE): This technique involves partitioning analytes between two immiscible liquid phases based on their relative solubilities. It has been used for extracting BMPP from food packaging materials [].
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